molecular formula C20H16F3N5O3S B2804294 N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide CAS No. 872608-44-1

N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

Cat. No. B2804294
CAS RN: 872608-44-1
M. Wt: 463.44
InChI Key: RCMGMLFCQHBHOC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has an amide group (-CONH2), a thioether group (-S-), and multiple fluorobenzyl groups (C6H4F). These functional groups suggest that this compound could have a variety of chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring and the amide group could result in a planar structure due to the sp2 hybridization of these atoms. The fluorobenzyl groups could add complexity to the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase its stability and electronegativity. The amide group could allow for hydrogen bonding, potentially increasing its solubility in water .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it could interact with biological targets such as enzymes or receptors. The specific functional groups present in the compound could play a key role in these interactions .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s intended to be a drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s intended to be used in materials science, future research could involve testing its physical properties and performance in various applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-fluorobenzaldehyde with ethyl 2-mercaptoacetate to form 2-((4-fluorobenzyl)thio)acetic acid ethyl ester. This intermediate is then reacted with guanidine carbonate and formic acid to form 2-((4-fluorobenzyl)amino)-2-oxoethylthio)guanidine. The final compound is obtained by reacting this intermediate with 5-(3,4-difluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid and 4-aminobenzamide in the presence of acetic anhydride and triethylamine.", "Starting Materials": [ "4-fluorobenzaldehyde", "ethyl 2-mercaptoacetate", "guanidine carbonate", "formic acid", "5-(3,4-difluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid", "4-aminobenzamide", "acetic anhydride", "triethylamine" ], "Reaction": [ "Reaction 1: 4-fluorobenzaldehyde + ethyl 2-mercaptoacetate → 2-((4-fluorobenzyl)thio)acetic acid ethyl ester", "Reaction 2: 2-((4-fluorobenzyl)thio)acetic acid ethyl ester + guanidine carbonate + formic acid → 2-((4-fluorobenzyl)amino)-2-oxoethylthio)guanidine", "Reaction 3: 2-((4-fluorobenzyl)amino)-2-oxoethylthio)guanidine + 5-(3,4-difluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid + 4-aminobenzamide + acetic anhydride + triethylamine → N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide" ] }

CAS RN

872608-44-1

Product Name

N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

Molecular Formula

C20H16F3N5O3S

Molecular Weight

463.44

IUPAC Name

N-[4-amino-2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide

InChI

InChI=1S/C20H16F3N5O3S/c21-12-4-1-10(2-5-12)8-25-15(29)9-32-20-27-17(24)16(19(31)28-20)26-18(30)11-3-6-13(22)14(23)7-11/h1-7H,8-9H2,(H,25,29)(H,26,30)(H3,24,27,28,31)

InChI Key

RCMGMLFCQHBHOC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N)F

solubility

not available

Origin of Product

United States

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